N-(3-methoxyphenyl)piperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

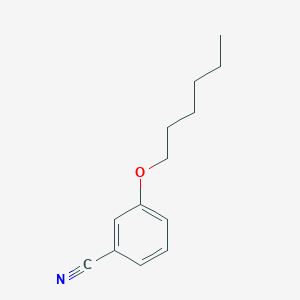

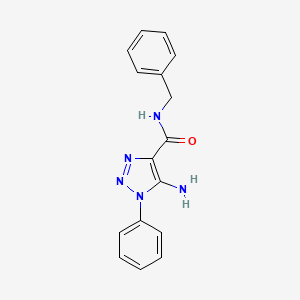

“N-(3-methoxyphenyl)piperidin-4-amine” is a chemical compound with the IUPAC name 1-(3-methoxybenzyl)-4-piperidinylamine . It has a molecular weight of 220.31 . The compound is also known as 1-[(3-methoxyphenyl)methyl]piperidin-4-amine .

Molecular Structure Analysis

The InChI code for “N-(3-methoxyphenyl)piperidin-4-amine” is 1S/C13H20N2O/c1-16-13-4-2-3-11(9-13)10-15-7-5-12(14)6-8-15/h2-4,9,12H,5-8,10,14H2,1H3 . This indicates that the compound has a piperidine ring with a methoxyphenyl group attached to one of the carbon atoms and an amine group attached to the nitrogen atom.Amines, in general, are high-boiling liquids or solids that are combustible, but not extremely flammable, at room temperature .

Aplicaciones Científicas De Investigación

Kinetics and Mechanisms in Organic Chemistry

The study of the reactions of 3-methoxyphenyl with alicyclic amines has been a topic of interest. For instance, Castro et al. (2001) investigated the kinetics and mechanisms of reactions of 3-methoxyphenyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines, which is relevant to understanding the behavior of compounds like N-(3-methoxyphenyl)piperidin-4-amine in organic reactions (Castro et al., 2001).

Synthesis and Structural Analysis

The synthesis of complex compounds often involves the use of N-(3-methoxyphenyl)piperidin-4-amine or its derivatives. For example, Csatayová et al. (2010) demonstrated the use of related compounds in the synthesis of (-)-pinidinone, a naturally occurring piperidine alkaloid (Csatayová et al., 2010).

Chemical Catalysis and Reactions

Utsunomiya and Hartwig (2003) explored the use of secondary alicyclic amines, like N-(3-methoxyphenyl)piperidin-4-amine, in ruthenium-catalyzed intermolecular hydroamination of vinylarenes. This kind of research expands the understanding of catalytic processes in organic chemistry (Utsunomiya & Hartwig, 2003).

Pharmaceutical Applications

While avoiding specific details on drug use and dosage, it's notable that secondary amines like N-(3-methoxyphenyl)piperidin-4-amine are structurally related to compounds studied for potential pharmaceutical applications. For instance, Kim et al. (2011) discussed the potential of a structurally similar compound in killing bacterial persisters, highlighting the medical relevance of this class of chemicals (Kim et al., 2011).

Environmental and Analytical Chemistry

Tekle-Röttering et al. (2016) examined the reaction of piperidine, a compound structurally related to N-(3-methoxyphenyl)piperidin-4-amine, with ozone. Such studies are crucial in understanding the environmental fate and breakdown of these compounds (Tekle-Röttering et al., 2016).

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-4-2-3-11(9-12)14-10-5-7-13-8-6-10/h2-4,9-10,13-14H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBBGXRQAIQTFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)piperidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methoxypyrimidin-2-yl)-N-(oxolan-2-ylmethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2605997.png)

![2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2605999.png)

![N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2606004.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606009.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2606012.png)

![6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2606014.png)

![7-Fluoro-2-methyl-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2606016.png)